molecular formula C18H16O2S2 B12201906 S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate

Cat. No.: B12201906
M. Wt: 328.5 g/mol
InChI Key: FPLCKVCJMJCUMZ-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is an organic compound that belongs to the class of oxathiine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate typically involves the reaction of 4-methylbenzenethiol with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride
  • S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-thiol
  • S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-sulfoxide

Uniqueness

S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

Molecular Formula

C18H16O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

S-(4-methylphenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbothioate

InChI

InChI=1S/C18H16O2S2/c1-13-7-9-15(10-8-13)22-18(19)16-17(21-12-11-20-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

FPLCKVCJMJCUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

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